3-Isothiazoleacetonitrile

Description

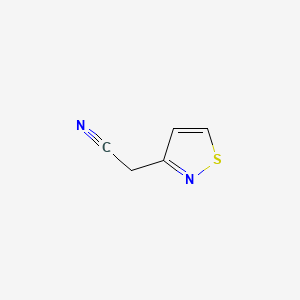

3-Isothiazoleacetonitrile (CAS 14217-70-0) is a heterocyclic nitrile derivative characterized by an isothiazole ring substituted with a cyanomethyl group. Its molecular formula is C₅H₄N₂S, distinguishing it from simpler isothiazole nitriles like 3-Isothiazolecarbonitrile (CAS 1452-17-1, C₄H₂N₂S), which lacks the methylene spacer between the ring and nitrile group . The compound’s structure, N#C-CH₂-C₃H₂NS, confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Key spectral data include IR absorption bands for nitrile (~2250 cm⁻¹) and isothiazole ring vibrations, as well as distinct ¹H NMR signals for the methylene group (δ ~3.5–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .

Properties

IUPAC Name |

2-(1,2-thiazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-3-1-5-2-4-8-7-5/h2,4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPXWCKJHHFNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669731 | |

| Record name | (1,2-Thiazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14217-70-0 | |

| Record name | (1,2-Thiazol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2-thiazol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiazoleacetonitrile typically involves the condensation of thiohydroxylamine with nitriles. One common method includes the use of sodium sulfide and chloramine in a two-step addition and cyclization sequence at elevated temperatures . Another approach involves the use of ammonium thiocyanate as a promoter for a rapid and eco-friendly synthesis .

Industrial Production Methods: Industrial production methods for 3-Isothiazoleacetonitrile often employ metal-catalyzed reactions to achieve high yields and purity. These methods include cross-coupling reactions and direct C-H activation chemistry, which allow for the incorporation of various functional groups .

Chemical Reactions Analysis

Types of Reactions: 3-Isothiazoleacetonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted isothiazole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-Isothiazoleacetonitrile serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives with potential applications in pharmaceuticals and agrochemicals.

Common Reactions

- Oxidation: Converts to sulfoxides and sulfones.

- Reduction: Nitrile group can be reduced to primary amines.

- Substitution: Electrophilic and nucleophilic substitutions can occur at carbon atoms adjacent to the sulfur and nitrogen atoms.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, peracids |

| Reduction | Primary amines | Lithium aluminum hydride |

| Substitution | Substituted isothiazole derivatives | Halogens, alkyl halides |

Biological Applications

Antimicrobial and Antifungal Properties

Research has indicated that 3-Isothiazoleacetonitrile exhibits antimicrobial and antifungal activities. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer and Anti-inflammatory Effects

The compound has been explored for its potential anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. Additionally, its anti-inflammatory effects make it a subject of interest in treating inflammatory diseases.

Industrial Applications

Dyes and Biocides

In industrial settings, 3-Isothiazoleacetonitrile is utilized in the development of dyes and biocides. Its chemical properties allow it to act as an effective biocide in various formulations, contributing to its demand in agricultural and environmental applications.

Case Studies

-

Study on Antimicrobial Activity

A study published in 2020 evaluated the antimicrobial activity of 3-Isothiazoleacetonitrile against several bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as an effective antimicrobial agent . -

Synthesis of Novel Derivatives

Researchers synthesized novel derivatives of 3-Isothiazoleacetonitrile to explore their biological activities. The derivatives showed enhanced anticancer activity compared to the parent compound, highlighting the importance of structural modifications in drug design . -

Environmental Impact Assessment

Another study assessed the environmental impact of using 3-Isothiazoleacetonitrile as a biocide. The findings suggested that while effective against pests, careful consideration is needed regarding its ecological effects when used in agricultural applications .

Mechanism of Action

The mechanism of action of 3-Isothiazoleacetonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular processes by binding to key receptors .

Comparison with Similar Compounds

Key Observations :

- Thermal Stability : Methyl benzimidazole-acetonitrile derivatives exhibit higher melting points (e.g., 119–120°C) due to hydrogen bonding, whereas isothiazole nitriles may prioritize solubility in organic solvents .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro in N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile) reduce nitrile reactivity compared to electron-neutral isothiazole systems .

Comparative Efficiency :

Mechanistic Differences :

- Isothiazole nitriles often act via thiol-disulfide disruption in microbial proteins, whereas benzimidazole derivatives target enzyme active sites .

Biological Activity

3-Isothiazoleacetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms associated with this compound, supported by case studies and research findings.

Synthesis of 3-Isothiazoleacetonitrile

The synthesis of 3-isothiazoleacetonitrile typically involves the reaction of isothiazole derivatives with acetonitrile under various conditions. The process can be optimized through different synthetic routes, often employing reagents such as iodine or hydrogen peroxide for cyclization reactions. These methods yield the desired isothiazole structure with varying degrees of efficiency, typically ranging from 30% to 93% depending on the specific conditions used .

Biological Activity Overview

3-Isothiazoleacetonitrile exhibits a range of biological activities, making it a subject of interest in pharmacological research. Its activities can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that derivatives of isothiazole, including 3-isothiazoleacetonitrile, show significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that certain isothiazole derivatives possess minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 µg/mL against both Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Isothiazoleacetonitrile | E. coli | 1.56 |

| 3-Isothiazoleacetonitrile | Staphylococcus aureus | 6.25 |

2. Anticancer Activity

The anticancer potential of isothiazole derivatives has been explored extensively. For example, certain compounds within this class have shown IC50 values for inhibiting cancer cell growth in various cell lines, indicating their potential as therapeutic agents. A notable study reported an IC50 value of 0.19 µM for a related compound against Glycogen Synthase Kinase-3 (GSK-3), a target implicated in cancer progression .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | 3-Isothiazoleacetonitrile | 0.19 |

| HT-29 | 3-Isothiazoleacetonitrile | 0.15 |

3. Anti-inflammatory Effects

Isothiazoles have also been studied for their anti-inflammatory properties. Compounds derived from this scaffold have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . In vivo studies have shown promising results in reducing paw edema in animal models.

The mechanisms underlying the biological activities of 3-isothiazoleacetonitrile are multifaceted:

- Enzymatic Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Interaction : Some derivatives interact with specific receptors, modulating pathways involved in inflammation and tumor growth.

- Cell Cycle Arrest : Certain studies indicate that isothiazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies highlight the efficacy of isothiazoles in clinical settings:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various isothiazole derivatives against clinical isolates of E. coli and Pseudomonas aeruginosa, demonstrating significant antibacterial effects with low MIC values.

- Anticancer Research : In vitro tests on human cancer cell lines revealed that specific isothiazole derivatives led to a reduction in cell viability and induced apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-Isothiazoleacetonitrile in laboratory settings?

- Methodological Answer : Synthesis typically involves refluxing precursor compounds (e.g., isothiazole derivatives with acetonitrile-containing reagents) in polar aprotic solvents like dimethylformamide (DMF) or ethanol. Post-reaction, crystallization from solvents such as ethanol or benzene is used for purification. Characterization via melting point analysis, IR spectroscopy (to confirm nitrile C≡N stretch ~2200 cm⁻¹), and NMR (¹H/¹³C for structural confirmation) is critical. For example, analogous compounds like 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile were synthesized with 75–85% yields via similar protocols .

Q. What safety protocols are essential for handling 3-Isothiazoleacetonitrile?

- Methodological Answer : Use PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact. Conduct reactions in a fume hood or glovebox if toxic vapors (e.g., HCN) are generated. Waste must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination. These protocols align with guidelines for structurally similar nitrile compounds .

Q. How should researchers characterize the stability of 3-Isothiazoleacetonitrile under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies by exposing the compound to humidity (40–80% RH), temperature cycles (e.g., 4°C to 40°C), and light. Monitor degradation via HPLC or GC-MS, and quantify impurities using validated calibration curves. Report stability data with confidence intervals (e.g., 95% CI) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on the reactivity of 3-Isothiazoleacetonitrile in nucleophilic reactions be resolved?

- Methodological Answer : Use a tiered analytical approach:

- Step 1 : Replicate experiments under standardized conditions (e.g., controlled humidity, inert atmosphere).

- Step 2 : Apply multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to identify confounding variables (e.g., trace moisture).

- Step 3 : Validate hypotheses via DFT calculations to model reaction pathways and compare with experimental kinetics.

Contradictions in analogous compounds were resolved by isolating intermediate species via in-situ IR spectroscopy .

Q. What statistical frameworks are critical for analyzing the catalytic efficiency of 3-Isothiazoleacetonitrile in multi-step reactions?

- Methodological Answer : Employ mixed-effects models to account for batch-to-batch variability in catalyst synthesis. Report effect sizes (e.g., Cohen’s d for yield differences) and pre-register hypothesis tests (e.g., one-tailed t-tests for expected directional outcomes). For longitudinal studies, use structural equation modeling (SEM) with bootstrapping (e.g., 10,000 resamples) to validate mediator variables like reaction intermediate stability .

Q. How can computational modeling predict the regioselectivity of 3-Isothiazoleacetonitrile in cycloaddition reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO). Compare activation energies of competing pathways (e.g., [3+2] vs. [4+2] cycloaddition). Validate predictions with kinetic isotope effect (KIE) studies and cross-reference with crystallographic data from analogous compounds .

Data Reporting Standards

Table 1 : Minimum Data Requirements for Publishing 3-Isothiazoleacetonitrile Studies

| Parameter | Example Values | Reporting Standard |

|---|---|---|

| Melting Point | 155–157°C | ±1°C deviation, triplicate runs |

| ¹H NMR (CDCl₃) | δ 7.45 (s, 1H, isothiazole-H) | Referenced to TMS, J-couplings |

| IR (C≡N stretch) | 2215 cm⁻¹ | Baseline-corrected spectrum |

| Yield (%) | 82% | With SD (e.g., 82 ± 2.5%) |

| Computational Data | ΔG‡ = 25.3 kcal/mol (B3LYP/6-31G*) | XYZ coordinates in SI |

Sources: Adapted from synthesis and characterization protocols in and statistical reporting guidelines in .

Key Methodological Considerations

- Handling Contradictions : Pre-register experimental designs to reduce bias, and use multi-method validation (e.g., NMR + X-ray crystallography) for structural assignments .

- Longitudinal Studies : For stability or toxicity assays, employ time-series analyses (e.g., autoregressive models) to distinguish short-term artifacts from long-term trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.